7-Methoxy-4-phenylquinazolin-2(1H)-one is a synthetic organic compound belonging to the quinazoline family, characterized by its unique structure and potential biological activities. This compound, with the molecular formula and a molecular weight of approximately 252.27 g/mol, has garnered interest in medicinal chemistry due to its diverse applications, particularly in the development of pharmaceuticals.
This compound can be synthesized from various starting materials, including aniline derivatives and methoxy-substituted benzaldehydes. Its classification falls under heterocyclic compounds, specifically quinazolines, which are known for their presence in numerous bioactive molecules. The compound's IUPAC name is 7-methoxy-4-phenyl-1H-quinazolin-2-one, and it is often studied for its potential pharmacological properties.
The synthesis of 7-Methoxy-4-phenylquinazolin-2(1H)-one typically involves several key steps:
This synthetic route allows for the efficient production of the target compound with good yields.
The molecular structure of 7-Methoxy-4-phenylquinazolin-2(1H)-one can be represented as follows:
COC1=CC2=C(C=C1)C(=NC(=O)N2)C3=CC=CC=C3
The structural representation indicates a quinazoline ring system with methoxy and phenyl substituents, contributing to its unique chemical properties .
7-Methoxy-4-phenylquinazolin-2(1H)-one is involved in various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for 7-Methoxy-4-phenylquinazolin-2(1H)-one involves its interaction with specific molecular targets within biological systems:
Understanding these mechanisms is crucial for exploring its potential applications in drug development.
The physical and chemical properties of 7-Methoxy-4-phenylquinazolin-2(1H)-one include:
Property | Value |
---|---|
Melting Point | 215–218 °C |
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
Appearance | Yellow-white solid |
These properties are essential for evaluating the compound's behavior in various environments and applications .
7-Methoxy-4-phenylquinazolin-2(1H)-one has several potential applications in scientific research and medicinal chemistry:
The ongoing research into this compound continues to reveal its significance within various scientific domains .
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0
CAS No.: 21416-85-3